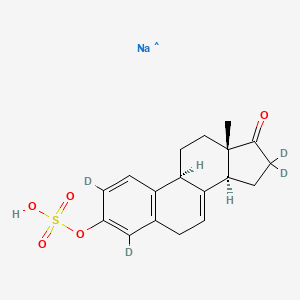
Equilin 3-Sulfate-d4 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Equilin 3-Sulfate-d4 (sodium salt) is a deuterium-labeled derivative of Equilin 3-Sulfate sodium salt. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Equilin 3-Sulfate-d4 (sodium salt) involves the deuteration of Equilin 3-Sulfate sodium saltThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Equilin 3-Sulfate-d4 (sodium salt) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Equilin 3-Sulfate-d4 (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Equilin 3-Sulfate-d4 (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Equilin 3-Sulfate-d4 (sodium salt) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. The incorporation of deuterium can lead to changes in the rate of chemical reactions and the stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Equilin 3-Sulfate sodium salt: The non-deuterated form of the compound.
Equilin-2,4,16,16-d4 3-sulfate sodium salt: Another deuterium-labeled derivative with deuterium atoms at different positions.
Uniqueness
Equilin 3-Sulfate-d4 (sodium salt) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to differences in the pharmacokinetic and metabolic profiles compared to non-deuterated compounds, making it a valuable tool for studying drug behavior and interactions .
Propiedades
Fórmula molecular |
C18H20NaO5S |
|---|---|
Peso molecular |
375.4 g/mol |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/t14-,16+,18+;/m1./s1/i3D,7D2,10D; |
Clave InChI |
RMFRALSRVMTLBI-HSWWYJIASA-N |
SMILES isomérico |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)O)[2H].[Na] |
SMILES canónico |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


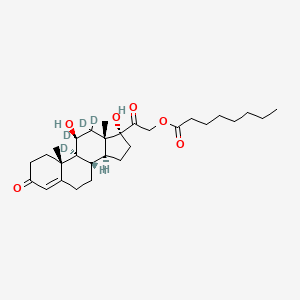
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
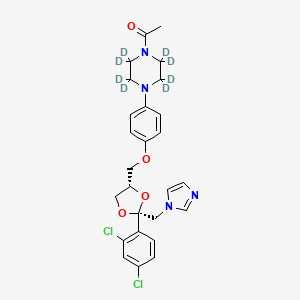
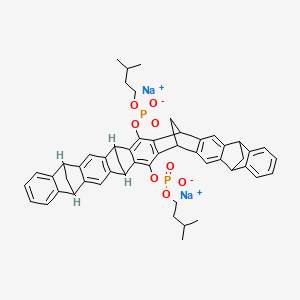

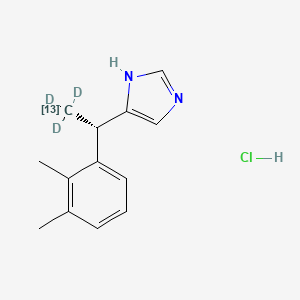


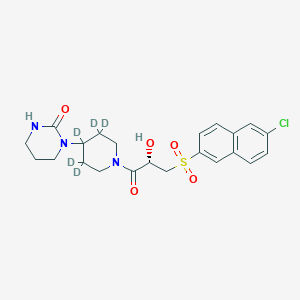
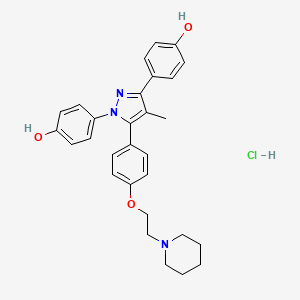
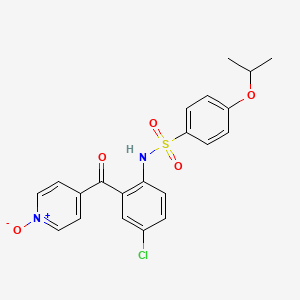
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
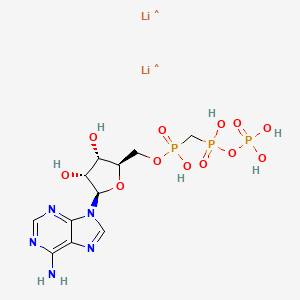
![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
